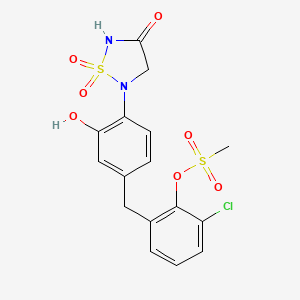
2-Chloro-6-(4-(1,1-dioxido-4-oxo-1,2,5-thiadiazolidin-2-yl)-3-hydroxybenzyl)phenyl (methanesulfonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-(4-(1,1-dioxido-4-oxo-1,2,5-thiadiazolidin-2-yl)-3-hydroxybenzyl)phenyl (methanesulfonate) is a complex organic compound characterized by its unique structure, which includes a thiadiazolidinone ring, a chlorophenyl group, and a methanesulfonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(4-(1,1-dioxido-4-oxo-1,2,5-thiadiazolidin-2-yl)-3-hydroxybenzyl)phenyl (methanesulfonate) typically involves multiple steps, starting with the preparation of the thiadiazolidinone ring. This can be achieved through the reaction of a suitable amine with sulfur dioxide and an oxidizing agent. The resulting thiadiazolidinone intermediate is then reacted with a chlorophenyl derivative under controlled conditions to form the desired product. The final step involves the esterification of the hydroxyl group with methanesulfonyl chloride to yield the methanesulfonate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(4-(1,1-dioxido-4-oxo-1,2,5-thiadiazolidin-2-yl)-3-hydroxybenzyl)phenyl (methanesulfonate) can undergo various types of chemical reactions, including:
Oxidation: The thiadiazolidinone ring can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the thiadiazolidinone ring.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazolidinone ring can yield sulfone derivatives, while nucleophilic substitution of the chlorophenyl group can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
2-Chloro-6-(4-(1,1-dioxido-4-oxo-1,2,5-thiadiazolidin-2-yl)-3-hydroxybenzyl)phenyl (methanesulfonate) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and potential biological activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(4-(1,1-dioxido-4-oxo-1,2,5-thiadiazolidin-2-yl)-3-hydroxybenzyl)phenyl (methanesulfonate) involves its interaction with specific molecular targets and pathways. The thiadiazolidinone ring and chlorophenyl group can interact with enzymes or receptors, leading to modulation of their activity. The methanesulfonate ester can also participate in covalent bonding with target molecules, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)aniline
- 2-Chloro-6-(4-(1,1-dioxido-4-oxo-1,2,5-thiadiazolidin-2-yl)phenyl)phenol
Uniqueness
2-Chloro-6-(4-(1,1-dioxido-4-oxo-1,2,5-thiadiazolidin-2-yl)-3-hydroxybenzyl)phenyl (methanesulfonate) is unique due to the presence of both the thiadiazolidinone ring and the methanesulfonate ester, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C16H15ClN2O7S2 |
|---|---|
Molecular Weight |
446.9 g/mol |
IUPAC Name |
[2-chloro-6-[[3-hydroxy-4-(1,1,4-trioxo-1,2,5-thiadiazolidin-2-yl)phenyl]methyl]phenyl] methanesulfonate |
InChI |
InChI=1S/C16H15ClN2O7S2/c1-27(22,23)26-16-11(3-2-4-12(16)17)7-10-5-6-13(14(20)8-10)19-9-15(21)18-28(19,24)25/h2-6,8,20H,7,9H2,1H3,(H,18,21) |
InChI Key |
OCCLNCADJJLNAS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1=C(C=CC=C1Cl)CC2=CC(=C(C=C2)N3CC(=O)NS3(=O)=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-Oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde](/img/structure/B14175449.png)
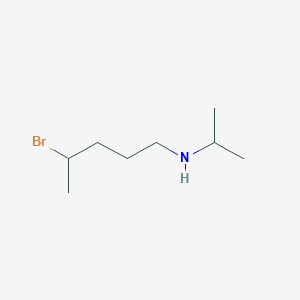
![11-(4-Methylpiperazin-1-yl)-10,11-dihydrodibenzo[b,f]thiepin-2-amine](/img/structure/B14175469.png)
![8-(Bromomethylidene)-1,4-dioxaspiro[4.5]decane](/img/structure/B14175479.png)
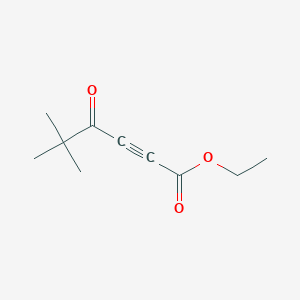
![9-Bromobenzo[h]isoquinoline-5-carbonitrile](/img/structure/B14175512.png)
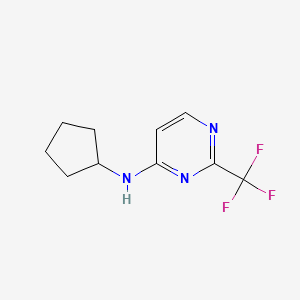
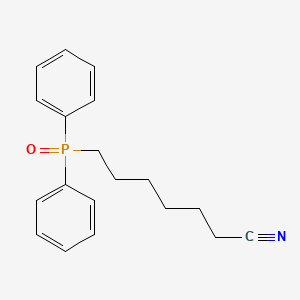
![2-Methyl-5-[(tribenzylstannyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14175539.png)
![4,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14175544.png)
![2-Thiophen-2-yl-5-[13-(5-thiophen-2-ylthiophen-2-yl)pentacen-6-yl]thiophene](/img/structure/B14175546.png)
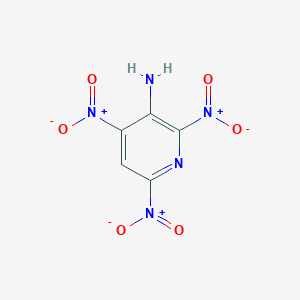
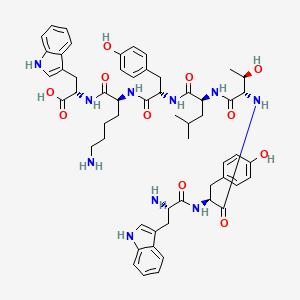
![2-{[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14175551.png)
